molecular formula C13H16ClN3O2S B7738001 4-Methylsulfanyl-2-(4-quinazolinylamino)butanoic acid hydrochloride

4-Methylsulfanyl-2-(4-quinazolinylamino)butanoic acid hydrochloride

Cat. No.: B7738001
M. Wt: 313.80 g/mol
InChI Key: VPKYZAUVDUHWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylsulfanyl-2-(4-quinazolinylamino)butanoic acid hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a quinazoline moiety, which is known for its biological activity, and a butanoic acid group, which can enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfanyl-2-(4-quinazolinylamino)butanoic acid hydrochloride typically involves multiple steps, including the formation of the quinazoline ring and the subsequent attachment of the butanoic acid group. Common synthetic routes may involve:

    Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanoic Acid Group: This step often involves the use of coupling reagents such as EDCI or DCC to form the amide bond between the quinazoline and the butanoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfanyl-2-(4-quinazolinylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

4-Methylsulfanyl-2-(4-quinazolinylamino)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methylsulfanyl-2-(4-quinazolinylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds also feature a quinazoline ring and have been studied for their biological activity.

    Quinazolinone Derivatives: Similar in structure, these compounds are known for their pharmacological properties.

Uniqueness

4-Methylsulfanyl-2-(4-quinazolinylamino)butanoic acid hydrochloride is unique due to the presence of the methylsulfanyl group, which can enhance its reactivity and solubility. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methylsulfanyl-2-(quinazolin-4-ylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S.ClH/c1-19-7-6-11(13(17)18)16-12-9-4-2-3-5-10(9)14-8-15-12;/h2-5,8,11H,6-7H2,1H3,(H,17,18)(H,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKYZAUVDUHWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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